REACTION_SMILES
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[Al+3:2].[Br:12][c:13]1[cH:14][c:15]([C:16]#[N:17])[cH:18][cH:19][c:20]1[CH3:21].[CH2:25]1[O:26][CH2:27][CH2:28][CH2:29]1.[ClH:24].[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[Na+:23].[OH-:22].[OH2:30].[S:7](=[O:8])(=[O:9])([OH:10])[OH:11]>>[Br:12][c:13]1[cH:14][c:15]([CH2:16][NH2:17])[cH:18][cH:19][c:20]1[CH3:21].[ClH:24]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(C#N)cc1Br
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(CN)cc1Br
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |